Sulfuric acid

Description

This compound, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal.

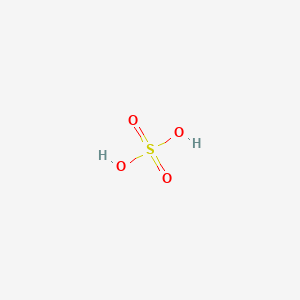

This compound is a sulfur oxoacid that consists of two oxo and two hydroxy groups joined covalently to a central sulfur atom. It has a role as a catalyst. It is a conjugate acid of a hydrogensulfate.

NA is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

This compound is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is a pungent-ethereal, colorless to slightly yellow viscous liquid which is soluble in water at all concentrations. Sometimes, it is dyed dark brown during production to alert people to its hazards. The historical name of this acid is oil of vitriol. Concentrated this compound is 98% pure and shows different properties depending upon its concentration. For instance battery acid is 30% this compound. Because the hydration reaction of this compound is highly exothermic, dilution should always be performed by adding the acid to the water rather than the water to the acid. Pure this compound is not encountered naturally on Earth in its anhydrous form, due to its great affinity for water. Dilute this compound is a constituent of acid rain, which is formed by atmospheric oxidation of sulfur dioxide in the presence of water – i.e., oxidation of sulfurous acid. Sulfur dioxide is the main byproduct produced when sulfur-containing fuels such as coal or oil are burned. Most this compound (~60%) is consumed for fertilizers, particularly superphosphates, ammonium phosphate and ammonium sulfates. About 20% is used in chemical industry for production of detergents, synthetic resins, dyestuffs, pharmaceuticals, petroleum catalysts, insecticides and antifreeze, as well as in various processes such as oil well acidicizing, aluminium reduction, paper sizing, water treatment.

See also: Phenolsulfonic acid; this compound (component of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SO4, H2O4S | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029683 | |

| Record name | Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated., Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal., Liquid; Other Solid, Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution.]; [NIOSH], Solid, ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID., Colorless to dark-brown, oily, odorless liquid., Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51 °F. Often used in an aqueous solution.] | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (EPA, 1998), 212 °F at 760 mmHg (USCG, 1999), 337 °C, 554 °F | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with water and alcohol with the generation of much heat and with contraction in volume., Solubility in water at 20 °C: miscible, Miscible | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.841 (EPA, 1998) - Denser than water; will sink, 1.39 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.8302 g/cu cm, Brown, viscous liquid; density: 1.675-1.710 at 15 °C /Commercial acid/, Relative density (water = 1): 1.8 (20 °C), 1.84 (96-98% acid) | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 294.8 °F (EPA, 1998), 0.001 mmHg (NIOSH, 2023), 0.0000593 [mmHg], Vapor pressure: 1 mm Hg at 145.8 °C, 5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 20 °C:, 0.001 mmHg | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Non-volatiles, 0.02-0.03 ppm; SO2, 40-80 ppm; iron, 50-100 ppm; nitrate, 5-20 ppm /technical grade, industry type, 66 deg Baume'/, Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Clear, colorless, oily liquid, Dense, oily liquid; colorless to dark brown depending on purity, Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution] | |

CAS No. |

7664-93-9, 12772-98-4, 14808-79-8 | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur oxide (SO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfuric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O40UQP6WCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

50.65 °F (EPA, 1998), 51 °F (NIOSH, 2023), 10.31 °C, 10 °C, 51 °F | |

| Record name | SULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURIC ACID, SPENT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURIC ACID, concentrated (> 51% and < 100%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0362 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/624 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0577.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

sulfuric acid chemical properties for research applications

An In-depth Technical Guide to the Chemical Properties of Sulfuric Acid for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This compound (H₂SO₄) is a cornerstone of the chemical industry and a vital reagent in research and development, often dubbed the "king of chemicals".[1] It is a strong mineral acid with a molecular formula of H₂SO₄ and a molar mass of 98.079 g/mol .[2][3] This guide provides a detailed overview of its core chemical properties, quantitative data, and established experimental protocols relevant to research, particularly in chemical synthesis and drug development.

Core Chemical Properties

This compound's utility is rooted in four primary properties: its strong acidity, and its potent dehydrating, oxidizing, and catalytic capabilities.[4][5] These characteristics are often dependent on its concentration.

Strong Acidic Properties

This compound is a diprotic acid, meaning it can donate two protons.[6] In aqueous solutions, it behaves as a very strong acid, ionizing completely in its first dissociation to form a hydronium ion (H₃O⁺) and a hydrogen sulfate (B86663) ion (HSO₄⁻).[2]

-

First Dissociation: H₂SO₄ + H₂O → H₃O⁺ + HSO₄⁻ (pKa₁ ≈ -3)[7]

-

Second Dissociation: HSO₄⁻ + H₂O ⇌ H₃O⁺ + SO₄²⁻ (pKa₂ = 1.92)[8][9]

The first dissociation is essentially complete, making it a strong acid. The second dissociation is less favorable, meaning the bisulfate ion is a weaker acid.[7] This strong acidity makes it useful for pH adjustments in pharmaceutical manufacturing and as a reactant in various syntheses.[10]

Dehydrating Properties

Concentrated this compound is a powerful dehydrating agent due to its strong affinity for water.[11] It is highly hygroscopic, readily absorbing water vapor from the air.[3][5] This property is so strong that the acid can remove hydrogen and oxygen atoms (in a 2:1 ratio, as in water) from organic compounds like sugars, leaving behind elemental carbon in a vigorous, exothermic reaction. The hydration reaction of this compound is highly exothermic.[7]

Oxidizing Properties

Concentrated this compound is a strong oxidizing agent, particularly at elevated temperatures.[5][11] This capability stems from the sulfur atom being in its highest oxidation state (+6), allowing it to accept electrons and be reduced.[12][13] It can oxidize non-metals like carbon and sulfur, as well as less reactive metals such as copper, which do not react with typical non-oxidizing acids.[7]

-

Reaction with Copper: Cu + 2 H₂SO₄ → SO₂ + 2 H₂O + SO₄²⁻ + Cu²⁺[7]

In contrast, dilute this compound reacts with reactive metals in a typical acid-metal reaction to produce hydrogen gas and a metal sulfate.[7]

Catalytic Properties

This compound is a widely used catalyst in organic synthesis.[14][15] It facilitates reactions by protonating reactants, which increases their reactivity and allows for the formation of better leaving groups.[15] This catalytic action is central to two major classes of reactions:

-

Fischer Esterification: The formation of an ester from a carboxylic acid and an alcohol.[16]

-

Dehydration of Alcohols: The elimination of water from an alcohol to form an alkene.[17][18]

Its role as a catalyst is crucial in the synthesis of many active pharmaceutical ingredients (APIs).[10]

Quantitative Data

Quantitative data for this compound is essential for experimental design and safety. The following tables summarize key physical and chemical properties.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molar Mass | 98.079 g/mol | [2][3] |

| Appearance | Clear, colorless, oily liquid | [3][5] |

| Density (98% H₂SO₄) | ~1.84 g/cm³ | [1][2] |

| Boiling Point | 337 °C (639 °F) | [2][3] |

| Melting Point | 10 °C (50 °F) | [2] |

| pH (Concentrated) | ~0.5 |[1] |

Table 2: Acidity Constants of this compound at 25 °C

| Dissociation Step | pKa Value | Source(s) |

|---|---|---|

| pKa₁ (H₂SO₄ ⇌ H⁺ + HSO₄⁻) | -3.0 | [7][9][19] |

| pKa₂ (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) | 1.92 |[8][9] |

Table 3: Density of Aqueous this compound Solutions at 20°C

| Concentration (% by weight) | Density (g/cm³) | Source(s) |

|---|---|---|

| 10% | 1.066 | [20][21] |

| 25% | 1.178 | [20][21] |

| 50% | 1.395 | [20][21] |

| 75% | 1.667 | [20][21] |

| 98% | 1.836 | [20][21] |

| 100% | 1.8305 |[20] |

Table 4: Viscosity of this compound

| Concentration (% by weight) | Temperature (°C) | Viscosity (cP) | Source(s) |

|---|---|---|---|

| 5% | 93.3°C (200°F) | 0.345 | [22] |

| 93% | 26.7°C (80°F) | 17.305 | [22] |

| 100% | 25°C | 23.80 | [23] |

| 100% | 50°C | 11.70 |[23] |

Mandatory Visualizations

The following diagrams illustrate key mechanisms, workflows, and relationships involving this compound.

Caption: Logical relationships of this compound's core properties and their applications.

Caption: Simplified reaction pathway for acid-catalyzed Fischer Esterification.

Caption: Experimental workflow for the dehydration of ethanol (B145695) to ethene.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers must adapt these to specific substrates and scales, always adhering to strict safety protocols.

Protocol 1: Fischer Esterification of Benzoic Acid

This protocol describes the synthesis of methyl benzoate (B1203000) using this compound as a catalyst.

-

Objective: To synthesize an ester from a carboxylic acid and an alcohol.

-

Materials:

-

Benzoic acid

-

Methanol (B129727) (excess)

-

Concentrated this compound (catalytic amount)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Methodology:

-

Dissolve a measured quantity of benzoic acid (e.g., 610 mg) in an excess of methanol (e.g., 25 mL) within a round-bottom flask.[24]

-

Slowly and cautiously, add a catalytic amount of concentrated this compound (e.g., 0.1 mL) to the mixture while stirring.[24]

-

Fit the flask with a condenser and heat the mixture to reflux (approx. 65°C) for 1-2 hours.[24] Monitor reaction completion via Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.[24]

-

Redissolve the residue in ethyl acetate (e.g., 50 mL).[24]

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (to neutralize the acid) and then with brine.[24]

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final ester product.[24]

-

Protocol 2: Dehydration of an Alcohol to an Alkene

This protocol outlines the general procedure for dehydrating ethanol to produce ethene.

-

Objective: To synthesize an alkene via an acid-catalyzed elimination reaction.

-

Materials:

-

Ethanol

-

Concentrated this compound

-

Sodium hydroxide (B78521) (NaOH) solution (for washing)

-

Heating mantle and distillation apparatus

-

-

Methodology:

-

Safety Warning: This reaction is potentially hazardous due to the use of hot, concentrated acid.[17] All work must be performed in a fume hood with appropriate personal protective equipment.

-

In a round-bottom flask, heat ethanol with an excess of concentrated this compound to a temperature of 170°C.[17][25] The acid should be added slowly and carefully to the alcohol.

-

The gaseous products that evolve are passed through a wash bottle containing a dilute sodium hydroxide solution. This step removes acidic impurities such as sulfur dioxide (SO₂) and carbon dioxide (CO₂), which are byproducts of side reactions where the this compound acts as an oxidizing agent.[17][25]

-

The purified ethene gas is then collected, typically over water in an inverted graduated cylinder or similar apparatus.[17][25]

-

Protocol 3: Aromatic Sulfonation of Phenol (B47542)

This protocol describes the introduction of a sulfonic acid group onto a phenol ring. The reaction temperature determines the major product (ortho- vs. para-isomer).

-

Objective: To introduce a sulfonic acid group onto an aromatic ring.

-

Materials:

-

Phenol (1 mole equivalent)

-

Concentrated this compound (1 mole equivalent)

-

Ice-cold water

-

Reaction flask with magnetic stirrer and temperature control (water bath or heating mantle)

-

-

Methodology:

-

Place 1 mole equivalent of phenol into a flask equipped with a magnetic stirrer.[26]

-

For o-Phenolsulfonic Acid (Low Temperature): Place the flask in a water bath to maintain a temperature of approximately 25°C.[26]

-

For p-Phenolsulfonic Acid (High Temperature): Use a heating mantle to maintain a temperature of approximately 100°C.[26]

-

Slowly and with constant stirring, add 1 mole equivalent of concentrated this compound to the phenol. The reaction is highly exothermic and requires careful temperature control.[26]

-

Allow the reaction to proceed with continuous stirring for several hours. Progress can be monitored using TLC or HPLC.[26]

-

Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product and dilute the remaining acid.[26]

-

The resulting sulfonic acid product can be purified by recrystallization from a suitable solvent.[26]

-

References

- 1. labproinc.com [labproinc.com]

- 2. byjus.com [byjus.com]

- 3. This compound: Properties, Uses & Safety Explained [vedantu.com]

- 4. Viscosity of this compound – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 5. This compound | 7664-93-9 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. global.oup.com [global.oup.com]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. google.com [google.com]

- 12. echemi.com [echemi.com]

- 13. quora.com [quora.com]

- 14. echemi.com [echemi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. beyondbenign.org [beyondbenign.org]

- 19. chem.ucla.edu [chem.ucla.edu]

- 20. scribd.com [scribd.com]

- 21. sschemical.com [sschemical.com]

- 22. cgthermal.com [cgthermal.com]

- 23. Viscosity of this compound – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Production of High-Purity Sulfuric Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for synthesizing and purifying high-purity sulfuric acid (H₂SO₄) suitable for demanding laboratory environments, including research, quality control, and pharmaceutical development. The following sections detail the core chemical principles, experimental protocols, and analytical considerations for ensuring the production of this compound that meets stringent purity standards, such as those set by the American Chemical Society (ACS).

Introduction to High-Purity this compound

This compound is a cornerstone of chemical synthesis and analysis. For many sensitive applications, the presence of metallic, anionic, or organic impurities, even at trace levels, can lead to undesirable side reactions, catalyst poisoning, or inaccurate analytical results. Commercial technical-grade this compound often contains a variety of impurities stemming from the manufacturing process and storage. Therefore, the ability to either synthesize high-purity this compound in situ or to effectively purify commercially available grades is a critical capability in a laboratory setting. High-purity this compound is typically characterized by an assay of 95-98% H₂SO₄, with the remainder being primarily water, and extremely low levels of specific impurities.[1][2]

Synthesis of High-Purity this compound: The Contact Process

The industrial production of this compound is dominated by the Contact Process, which can be adapted conceptually for laboratory-scale synthesis.[3][4] This process involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, which is then hydrated to form this compound. The key steps are outlined below.

Core Chemical Reactions

The synthesis of this compound via the Contact Process proceeds through the following key chemical transformations:

-

Generation of Sulfur Dioxide (SO₂):

-

Catalytic Oxidation of Sulfur Dioxide to Sulfur Trioxide (SO₃):

-

Formation of Oleum (B3057394) (Pyrothis compound):

-

Dilution of Oleum to Concentrated this compound:

Conceptual Laboratory Synthesis Workflow

The following diagram illustrates the logical flow of a laboratory-scale synthesis of this compound based on the Contact Process.

Caption: Conceptual workflow for the laboratory synthesis of this compound via the Contact Process.

Purification of Technical-Grade this compound

For many laboratories, purifying commercially available technical-grade this compound is a more practical approach than de novo synthesis. The most common and effective method for removing non-volatile impurities, such as dissolved salts and some organic matter, is distillation.[6]

Experimental Protocol for Distillation of this compound

Safety Note: The distillation of concentrated this compound is a hazardous procedure and must be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield).

Materials and Equipment:

-

Technical-grade this compound (e.g., 93-98%)

-

All-glass distillation apparatus (borosilicate or quartz glass is recommended)

-

Heating mantle with a temperature controller

-

Boiling chips or a magnetic stirrer with a PTFE-coated stir bar

-

Collection flask

-

Thermometer (capable of measuring up to 350 °C)

-

Condenser (air-cooled is often sufficient due to the high boiling point of this compound)

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. It is advisable to use PTFE sleeves or high-temperature grease for the joints.

-

Charging the Flask: Fill the distillation flask to no more than half its volume with technical-grade this compound. Add a few boiling chips or a magnetic stir bar.

-

Heating: Begin heating the flask gently with the heating mantle. If a stirrer is used, ensure it is rotating at a moderate speed to prevent bumping.

-

Removal of Water: Initially, any water present in the acid will distill off at temperatures around 100 °C. This can be collected in a separate flask and discarded.

-

Distillation of this compound: As the temperature rises, the this compound will begin to boil (boiling point of 98.3% H₂SO₄ is approximately 337 °C). The pure this compound will distill over and can be collected in a clean, dry receiving flask.

-

Completion and Cooldown: Do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the flask from overheating and potentially cracking. Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Experimental Workflow for Purification by Distillation

The following diagram illustrates the workflow for the purification of technical-grade this compound by distillation.

Caption: Workflow for the purification of technical-grade this compound using distillation.

Quality Control and Impurity Analysis

Ensuring the purity of the final product is paramount. High-purity this compound is typically defined by the specifications for ACS reagent grade. The table below summarizes the common impurities and their typical maximum allowable limits in ACS grade this compound, compared to what might be found in technical grade.

Quantitative Data: Impurity Levels

| Impurity | Typical Maximum Limit in ACS Grade | Potential in Technical Grade |

| Assay (H₂SO₄) | 95.0 - 98.0% | 93 - 98% |

| Residue after Ignition | ≤ 5 ppm | Significantly higher |

| Chloride (Cl) | ≤ 0.2 ppm | Can be much higher |

| Nitrate (NO₃) | ≤ 0.5 ppm | Can be much higher |

| Ammonium (NH₄) | ≤ 1 ppm | Variable |

| Arsenic (As) | ≤ 0.01 ppm | Can be a significant impurity |

| Heavy Metals (as Pb) | ≤ 1 ppm | Can be much higher |

| Iron (Fe) | ≤ 0.2 ppm | Can be much higher |

| Mercury (Hg) | ≤ 5 ppb | Variable |

| Substances reducing Permanganate | Passes test (limit approx. 2 ppm as SO₂) | Often fails test |

Data compiled from various sources.[2]

Analytical Methods for Impurity Determination

Modern analytical techniques are employed to quantify impurities at the parts-per-million (ppm) to parts-per-trillion (ppt) levels.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the preferred method for determining trace and ultra-trace metallic impurities. The high sensitivity of ICP-MS allows for the quantification of a wide range of elements at very low concentrations.[7]

-

Ion Chromatography (IC): IC is used for the determination of anionic impurities such as chloride, nitrate, and phosphate.[8]

-

Titration: The overall acidity (assay) of the this compound is determined by titration with a standardized solution of a strong base, such as sodium hydroxide.

The logical relationship for selecting an analytical method based on the impurity of interest is depicted below.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. media.laballey.com [media.laballey.com]

- 3. Preparation of Sulphuric Acid: Contact Process Explained [vedantu.com]

- 4. sulphuric-acid.com [sulphuric-acid.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Determine impurities in sulphuric acid | Laboratory Talk [laboratorytalk.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Genesis of a Catalyst: A Technical History of Sulfuric Acid in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Since its early identification as "oil of vitriol," sulfuric acid (H₂SO₄) has evolved from an alchemical curiosity to an indispensable catalyst in organic chemistry. Its potent protonating and dehydrating properties were foundational to the development of synthetic organic chemistry, enabling the creation of crucial molecular frameworks. This technical guide explores the historical milestones in the discovery of this compound's catalytic power, focusing on three seminal transformations: the synthesis of ethers, the esterification of carboxylic acids, and the sulfonation of aromatic compounds. By examining the original experimental contexts and the evolution of mechanistic understanding, this document provides a comprehensive perspective on the origins of modern acid catalysis, supported by detailed protocols, quantitative data, and process visualizations.

Early Observations: The Synthesis of Diethyl Ether

The first significant application of this compound in organic transformation was in the synthesis of diethyl ether from ethanol (B145695). Although the substance "sweet oil of vitriol" was described as early as 1275, it was the German botanist Valerius Cordus who, in 1540, provided the first clear, reproducible synthesis.[1][2] For centuries, the role of this compound was poorly understood, believed to be merely a dehydrating agent.

It was not until the early 19th century that the true catalytic nature of the process was recognized. French chemist Joseph-Louis Gay-Lussac and others observed that a small amount of this compound could convert a large quantity of ethanol into ether and water, suggesting it was not a stoichiometric reactant.[1] This observation was a critical step in shifting chemical philosophy from simple affinity theories to the modern concept of catalysis. The work of Alexander Williamson in 1852 further cemented this understanding by proposing a mechanism involving an ethyl hydrogen sulfate (B86663) intermediate, clarifying how the acid participates in the reaction and is regenerated.[1][3][4] This laid the groundwork for understanding acid-catalyzed nucleophilic substitution reactions.

General Experimental Workflow: Acid-Catalyzed Ether Synthesis

The industrial synthesis of simple symmetrical ethers remains rooted in the original acid-catalyzed dehydration of primary alcohols.[5] The general workflow involves heating the alcohol in the presence of a catalytic amount of concentrated this compound.

Caption: Generalized workflow for this compound-catalyzed synthesis of symmetrical ethers.

The Birth of Systematic Synthesis: Fischer-Speier Esterification

The late 19th century marked a pivotal moment in organic synthesis with the advent of systematic, predictable reactions. In 1895, Emil Fischer and Arthur Speier published their seminal work on the acid-catalyzed formation of esters from carboxylic acids and alcohols.[6][7][8] This reaction, now known as Fischer-Speier esterification, demonstrated that this compound (or hydrochloric acid) could dramatically accelerate the attainment of equilibrium in a reversible reaction.

The key to the reaction's success is the catalytic protonation of the carboxylic acid's carbonyl oxygen by this compound. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[9] This discovery provided chemists with one of the most straightforward and economical methods for creating esters, a functional group central to pharmaceuticals, polymers, and fragrances.

Experimental Protocol: Fischer-Speier Esterification of Acetic Acid

The following protocol is representative of the Fischer-Speier method, illustrating the direct, one-pot approach that made it revolutionary. The reaction is an equilibrium process, and product yield can be maximized by using an excess of one reactant (typically the alcohol) or by removing water as it forms.[10]

Objective: Synthesize ethyl acetate (B1210297) from acetic acid and ethanol.

Materials:

-

Glacial Acetic Acid

-

Absolute Ethanol (in excess)

-

Concentrated this compound (catalytic amount, approx. 3-5% of the carboxylic acid mass)

-

Reflux condenser and heating mantle

-

Distillation apparatus

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of glacial acetic acid and a significant excess (e.g., 10 molar equivalents) of absolute ethanol.

-

Catalyst Addition: Slowly and with cooling, add the catalytic amount of concentrated this compound to the alcohol/acid mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The temperature is typically maintained between 80-100°C.

-

Workup: After cooling, the excess ethanol is removed by simple distillation.

-

Neutralization: The remaining solution is washed with a saturated sodium bicarbonate solution to neutralize the this compound catalyst and any unreacted acetic acid.

-

Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and purified by fractional distillation to yield pure ethyl acetate.

Quantitative Data: Effect of Reactant Stoichiometry on Yield

The Fischer-Speier esterification is governed by equilibrium. The data below, derived from studies of the reaction between acetic acid and ethanol, clearly demonstrates how manipulating reactant concentrations can drive the reaction toward near-quantitative yields of the desired ester product.[1]

| Molar Ratio (Ethanol:Acetic Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Equilibrium Yield of Ethyl Acetate (%) |

| 1:1 | H₂SO₄ | Reflux | 4 | 65% |

| 10:1 | H₂SO₄ | Reflux | 4 | 97% |

| 100:1 | H₂SO₄ | Reflux | 4 | 99% |

Catalytic Mechanism of Fischer-Speier Esterification

The accepted mechanism proceeds through a series of reversible proton transfer and nucleophilic addition-elimination steps, all facilitated by the acid catalyst.

Caption: Key stages in the this compound-catalyzed Fischer-Speier esterification mechanism.

Electrophilic Aromatic Substitution: The Advent of Sulfonation

The discovery that this compound could modify aromatic compounds was another cornerstone of synthetic chemistry. Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (-SO₃H) group.[11] The reaction typically requires "fuming" this compound (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated this compound.[12]